![molecular formula C19H18ClN5O4S2 B2454782 Ethyl 2-(2-(2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate CAS No. 921491-95-4](/img/structure/B2454782.png)
Ethyl 2-(2-(2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate
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Overview
Description
“Ethyl 2-(2-(2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate” is a chemical compound with the molecular formula C19H18ClN5O4S2. It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Analgesic Activity
Thiazole derivatives have been reported to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain relief medications .
Anti-inflammatory Activity
Thiazole derivatives have also been found to have anti-inflammatory properties . This means they could potentially be used in the treatment of conditions characterized by inflammation, such as arthritis .
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties, making them potentially useful in the fight against harmful microorganisms .
Antifungal Activity
In addition to their antimicrobial properties, thiazole derivatives have also been found to have antifungal properties . This could make them useful in the treatment of fungal infections .
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . This could potentially make them useful in the treatment of viral infections .
Diuretic Activity
Thiazole derivatives have been found to have diuretic properties . Diuretics are substances that promote diuresis, the increased production of urine .
Antitumor or Cytotoxic Activity
Thiazole derivatives have been found to have antitumor or cytotoxic properties . This means they could potentially be used in the treatment of cancer .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have diverse biological activities . They have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives generally interact with their targets through the thiazole ring, which is a planar, aromatic heterocyclic compound . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Biochemical Pathways
Thiazole derivatives are known to affect various biological pathways due to their diverse biological activities . For example, they can affect the pathways related to inflammation, microbial infections, and tumor growth .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects can range from analgesic and anti-inflammatory effects to antimicrobial and antitumor effects .
properties
IUPAC Name |
ethyl 2-[2-[[2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O4S2/c1-2-29-16(27)8-14-10-30-18(23-14)24-15(26)7-13-9-31-19(22-13)25-17(28)21-12-5-3-4-11(20)6-12/h3-6,9-10H,2,7-8H2,1H3,(H,23,24,26)(H2,21,22,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVBVXONNSRVDNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-(2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)acetamido)thiazol-4-yl)acetate |
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